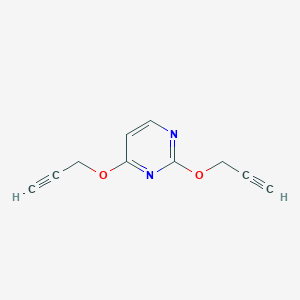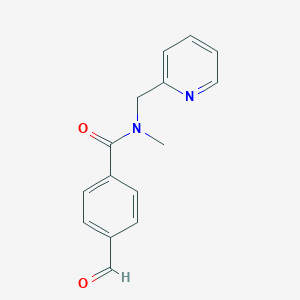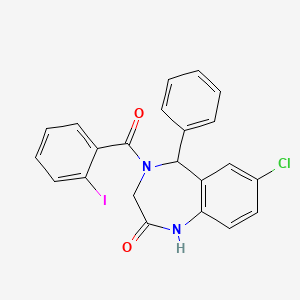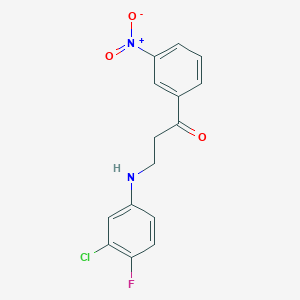
ethyl 2-methyl-5-(2-morpholino-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-5-(2-morpholino-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate, also known as MMOP or MMOP-D, is a synthetic compound with potential applications in scientific research. MMOP-D is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom. The compound has a unique chemical structure that makes it a promising candidate for various biological studies.
Wissenschaftliche Forschungsanwendungen
Synthetic Organic Chemistry Applications
Research in synthetic organic chemistry has explored the use of building blocks similar to ethyl 2-methyl-5-(2-morpholino-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate for radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This method facilitates the generation of complex molecules with potential biological activity, showcasing the compound's utility in constructing novel chemical structures (Allin et al., 2005).
Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation. These adducts are notable for their excellent yields and complete regioselectivity, indicating the compound's role in producing structurally diverse and complex heterocycles (Zhu et al., 2003). Additionally, derivatives of the compound have shown weak antibacterial properties and significant antiamnesic and analgesic activities, underlining its potential in medicinal chemistry research (Gein et al., 2007).
Eigenschaften
IUPAC Name |
ethyl 2-methyl-5-(2-morpholin-4-yl-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-3-27-20(25)15-13(2)21-17(16(15)14-7-5-4-6-8-14)18(23)19(24)22-9-11-26-12-10-22/h4-8,21H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVDUOBXWJZHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2836648.png)




![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)

![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)

![3-(tert-butyl)-8b-hydroxy-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one](/img/structure/B2836661.png)
![3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2836663.png)
![6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2836666.png)
